molecular formula C6H11Cl2FN4 B13536160 N1-(6-fluoropyrimidin-4-yl)ethane-1,2-diamine dihydrochloride

N1-(6-fluoropyrimidin-4-yl)ethane-1,2-diamine dihydrochloride

Katalognummer: B13536160
Molekulargewicht: 229.08 g/mol
InChI-Schlüssel: WPAQHACMBMRTAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-(6-fluoropyrimidin-4-yl)ethane-1,2-diamine dihydrochloride is a chemical compound with significant potential in various scientific fields. It is characterized by the presence of a fluoropyrimidine ring, which is known for its biological activity and utility in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(6-fluoropyrimidin-4-yl)ethane-1,2-diamine dihydrochloride typically involves the reaction of 6-fluoropyrimidine with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistency and quality. The final product is purified using techniques such as recrystallization or chromatography to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

N1-(6-fluoropyrimidin-4-yl)ethane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Wissenschaftliche Forschungsanwendungen

N1-(6-fluoropyrimidin-4-yl)ethane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N1-(6-fluoropyrimidin-4-yl)ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets. The fluoropyrimidine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N1-(6-fluoropyrimidin-4-yl)ethane-1,2-diamine dihydrochloride is unique due to the presence of the fluoropyrimidine ring, which imparts specific biological activity and chemical reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development .

Eigenschaften

Molekularformel

C6H11Cl2FN4

Molekulargewicht

229.08 g/mol

IUPAC-Name

N'-(6-fluoropyrimidin-4-yl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C6H9FN4.2ClH/c7-5-3-6(9-2-1-8)11-4-10-5;;/h3-4H,1-2,8H2,(H,9,10,11);2*1H

InChI-Schlüssel

WPAQHACMBMRTAL-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N=CN=C1F)NCCN.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.